N-(3,4-dimethoxyphenethyl)-4-(1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

Description

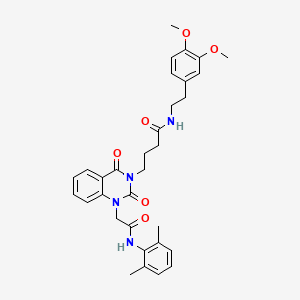

N-(3,4-dimethoxyphenethyl)-4-(1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a synthetic quinazolin-dione derivative characterized by a 1,2-dihydroquinazolin-3(4H)-yl core substituted with a butanamide chain, a 3,4-dimethoxyphenethyl group, and a 2-((2,6-dimethylphenyl)amino)-2-oxoethyl moiety. The quinazolin-dione scaffold is known for its pharmacological relevance, particularly in anticonvulsant and central nervous system (CNS)-targeted applications .

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[2-(2,6-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N4O6/c1-21-9-7-10-22(2)30(21)34-29(38)20-36-25-12-6-5-11-24(25)31(39)35(32(36)40)18-8-13-28(37)33-17-16-23-14-15-26(41-3)27(19-23)42-4/h5-7,9-12,14-15,19H,8,13,16-18,20H2,1-4H3,(H,33,37)(H,34,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJESXPGRQJLKKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCCC4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenethyl)-4-(1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a complex organic compound with a unique structural framework that has garnered interest in pharmacological research. This article explores its biological activity, synthesis methods, and potential therapeutic applications.

Structural Overview

The compound features:

- A quinazoline core , which is known for its diverse biological activities.

- Methoxy groups that enhance lipophilicity and potentially improve interaction with biological targets.

- A dimethylphenyl moiety , contributing to its pharmacokinetic properties.

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor | Inhibition of tumor growth in cancer cell lines | |

| Antimicrobial | Activity against bacterial and fungal strains | |

| Anti-inflammatory | Reduction of inflammatory markers |

Synthesis Methods

The synthesis of this compound can be approached through various synthetic routes. Common methodologies include:

- Condensation Reactions : Utilizing amines and carbonyl compounds to form the desired amide bond.

- Cyclization Techniques : Employing cyclization strategies to construct the quinazoline framework.

- Functional Group Modifications : Introducing methoxy groups through methylation reactions.

Case Study 1: Antitumor Properties

A study examining the antitumor effects of quinazoline derivatives found that modifications at the 4-position significantly enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of substituents in determining biological efficacy.

Case Study 2: Antimicrobial Activity

Research on structurally related compounds demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli. The presence of methoxy groups was correlated with increased membrane permeability and antimicrobial activity.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its pharmacological profile. Techniques that could be employed include:

- Molecular Docking Studies : To predict binding affinities with target proteins.

- In Vitro Assays : To assess cellular uptake and metabolic stability.

- In Vivo Models : To evaluate therapeutic efficacy and safety profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

*Estimated based on substituent contributions.

Key Observations

Core Structure and Activity: The quinazolin-dione core (shared with the compound in ) is associated with anticonvulsant activity. However, the target compound’s 3,4-dimethoxyphenethyl group may confer superior CNS penetration compared to the 2,4-dichlorophenylmethyl group in ’s compound, which prioritizes potency over solubility .

Substituent Effects: 3,4-Dimethoxyphenethyl vs. 2,4-Dichlorophenylmethyl: Methoxy groups (electron-donating) increase lipophilicity and bioavailability, whereas chlorine atoms (electron-withdrawing) enhance metabolic stability but reduce aqueous solubility. 2,6-Dimethylphenylamino vs. 2,6-Dimethylphenoxy: The amino group in the target compound may facilitate hydrogen bonding with biological targets, while the phenoxy group in ’s compounds could alter pharmacokinetics via oxidative metabolism .

Stereochemical Considerations :

- Unlike the stereospecific analogs in , the target compound’s stereochemistry is unspecified, which may result in a racemic mixture. This could impact efficacy and safety profiles, as enantiomers often exhibit divergent biological activities .

Research Findings and Implications

- Further in vivo studies are needed to confirm this .

- Metabolic Stability: The 2,6-dimethylphenyl group likely reduces cytochrome P450-mediated metabolism, extending half-life compared to non-methylated analogs .

- Synthetic Challenges : The complexity of the butanamide-quinazolin-dione linkage (as seen in ’s synthesis) may require optimized coupling reagents or protection strategies to improve yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.